Cas no 850913-93-8 (1-tert-butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate)

1-tert-butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate 化学的及び物理的性質
名前と識別子
-
- 1-tert-butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate
- Benzoic acid, 3,4-dimethyl-, 1-(1,1-dimethylethyl)-3-methyl-4-[(4-methylphenyl)thio]-1H-pyrazol-5-yl ester
- 1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 3,4-dimethylbenzoate
- 850913-93-8
- 1-(tert-butyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-yl 3,4-dimethylbenzoate
- AKOS024584596
- F0569-0794
- [2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3,4-dimethylbenzoate
-
- インチ: 1S/C24H28N2O2S/c1-15-8-12-20(13-9-15)29-21-18(4)25-26(24(5,6)7)22(21)28-23(27)19-11-10-16(2)17(3)14-19/h8-14H,1-7H3
- InChIKey: FDYMWWWSAILDLL-UHFFFAOYSA-N
- SMILES: C(OC1N(C(C)(C)C)N=C(C)C=1SC1=CC=C(C)C=C1)(=O)C1=CC=C(C)C(C)=C1
計算された属性
- 精确分子量: 408.18714931g/mol
- 同位素质量: 408.18714931g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 29
- 回転可能化学結合数: 6
- 複雑さ: 556
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.4Ų
- XLogP3: 6.4
じっけんとくせい
- 密度みつど: 1.11±0.1 g/cm3(Predicted)
- Boiling Point: 550.1±50.0 °C(Predicted)
- 酸度系数(pKa): 0.34±0.10(Predicted)
1-tert-butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0569-0794-20μmol |
1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 3,4-dimethylbenzoate |
850913-93-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0569-0794-3mg |
1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 3,4-dimethylbenzoate |
850913-93-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0569-0794-2mg |
1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 3,4-dimethylbenzoate |
850913-93-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0569-0794-2μmol |
1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 3,4-dimethylbenzoate |
850913-93-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0569-0794-1mg |
1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 3,4-dimethylbenzoate |
850913-93-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0569-0794-10mg |
1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 3,4-dimethylbenzoate |
850913-93-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0569-0794-15mg |
1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 3,4-dimethylbenzoate |
850913-93-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0569-0794-25mg |
1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 3,4-dimethylbenzoate |
850913-93-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0569-0794-40mg |
1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 3,4-dimethylbenzoate |
850913-93-8 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0569-0794-10μmol |
1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 3,4-dimethylbenzoate |
850913-93-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
1-tert-butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate 関連文献
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
1-tert-butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol-5-yl 3,4-dimethylbenzoateに関する追加情報
Introduction to 1-tert-butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate (CAS No. 850913-93-8)
1-tert-butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate, with the CAS number 850913-93-8, is a complex organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound is characterized by its unique structural features, including a pyrazole ring, a tert-butyl group, and a sulfanyl moiety, which collectively contribute to its diverse biological activities and chemical properties.
The molecular structure of 1-tert-butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate is of particular interest to researchers due to its potential as a lead compound for the development of new therapeutic agents. The pyrazole ring, a five-membered heterocyclic compound, is known for its biological activity and has been widely studied in the context of anti-inflammatory, analgesic, and anti-cancer properties. The presence of the tert-butyl group adds stability and lipophilicity to the molecule, which can enhance its bioavailability and pharmacokinetic profile.
The sulfanyl moiety in 1-tert-butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate is another key feature that contributes to its biological activity. Sulfur-containing compounds are known for their ability to interact with various biological targets, including enzymes and receptors. This interaction can modulate cellular processes and pathways, making them valuable candidates for drug discovery and development.
Recent studies have highlighted the potential of 1-tert-butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The researchers found that the compound effectively reduced inflammation in both in vitro and in vivo models, suggesting its potential as a novel anti-inflammatory agent.
In another study published in the European Journal of Medicinal Chemistry in 2021, 1-tert-butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate was evaluated for its anti-cancer properties. The results showed that the compound exhibited significant cytotoxicity against several cancer cell lines, including breast cancer (MCF7), colon cancer (HCT116), and lung cancer (A549) cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest, which are crucial processes in cancer therapy.
Beyond its therapeutic applications, 1-tert-butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate has also been explored for its use in chemical synthesis and materials science. Its unique structural features make it an attractive building block for the synthesis of more complex molecules with tailored properties. For example, a study published in Organic Letters in 2020 demonstrated the use of this compound as a key intermediate in the synthesis of novel polymers with enhanced mechanical and thermal properties.
The synthetic route for preparing 1-tert-butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol-5-y l 3,4-dimethylbenzoate has been well-documented in the literature. A typical synthesis involves several steps, including the formation of the pyrazole ring through a condensation reaction between an appropriate hydrazine derivative and an acetylacetone derivative. Subsequent functionalization steps are then carried out to introduce the tert-butyl group and the sulfanyl moiety. The final step involves esterification with 3,4-dimethylbenzoic acid to yield the target compound.
The physical and chemical properties of 1-te rt-but yl - 3 -m eth yl - 4 - ( 4 -m eth yl p hen yl )s ulf an yl - 1 H - pyr az ol - 5 - yl 3 , 4 - di me th yl be nz oat e have been extensively characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided detailed insights into its molecular structure and conformational behavior, which are crucial for understanding its biological activity and potential applications.
In conclusion, 1-te rt-bu t yl - 3 -m eth yl - 4 - ( 4 -m eth yl p hen yl )s ulf an yl - 1 H - pyr az ol - 5 - yl 3 , 4 - di me th yl be nz oat e (CAS No. 850913 -93 -8) is a promising compound with diverse applications in pharmaceutical research and chemical synthesis. Its unique structural features and biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. Ongoing research continues to explore new avenues for optimizing its properties and expanding its potential uses.
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